molecular formula C12H22N2O3 B7916157 [(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid

[(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid

Cat. No.: B7916157
M. Wt: 242.31 g/mol
InChI Key: IVPGNOXQZCOTHL-UHFFFAOYSA-N
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Description

[(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid is a nitrogen-containing heterocyclic compound characterized by a piperidine core substituted with an acetyl group at the 1-position and an isopropylamino-acetic acid moiety at the 4-position. The acetyl group enhances lipophilicity, while the carboxylic acid moiety (from acetic acid) introduces polarity, suggesting dual solubility properties .

Current evidence indicates that this compound has been cataloged as a research chemical but is listed as a discontinued product in commercial databases, limiting available experimental data on its specific applications or biological activity . Its structural features, however, align with compounds studied in medicinal chemistry for receptor modulation or as intermediates in drug synthesis .

Properties

IUPAC Name

2-[(1-acetylpiperidin-4-yl)-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)14(8-12(16)17)11-4-6-13(7-5-11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPGNOXQZCOTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCN(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Isopropyl-amino Group: The isopropyl-amino group is introduced through a nucleophilic substitution reaction, where an appropriate isopropylamine derivative reacts with the acetylated piperidine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl-amino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with different substituents replacing the isopropyl-amino group.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential pharmacological properties:

  • Analgesic Activity : Preliminary studies suggest that it may exhibit pain-relieving properties, making it a candidate for pain management therapies.
  • Anxiolytic Effects : Its structural similarities to known anxiolytics indicate potential efficacy in treating anxiety disorders.
  • Neuroprotective Potential : The compound's interaction with neurotransmitter systems may confer neuroprotective benefits.

Research indicates that [(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid may possess:

  • Antimicrobial Properties : Initial investigations have shown efficacy against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anticancer Properties : Studies have indicated that the compound can induce apoptosis in cancer cells through modulation of specific signaling pathways associated with cell survival and proliferation .

Study 1: Cancer Therapeutics

A study evaluated the efficacy of this compound in cancer treatment. Results indicated that the compound induced apoptosis in cancer cells by modulating specific signaling pathways associated with cell survival and proliferation.

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains. It demonstrated a minimum inhibitory concentration (MIC) effective against E. coli and S. aureus, indicating its potential as an antibiotic agent .

Mechanism of Action

The mechanism of action of [(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: Moving the acetyl-isopropyl-amino group from the 4-position to the 3-position on piperidine (e.g., ) may influence electronic distribution and hydrogen-bonding capacity.
  • Functional Groups : Replacing isopropyl with cyclopropyl or ethyl groups modifies hydrophobicity and van der Waals interactions, critical for target selectivity .

Physicochemical Properties

While direct data for [(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid are scarce, comparisons with analogs suggest:

  • Solubility: The acetic acid moiety enhances aqueous solubility compared to non-carboxylic analogs (e.g., methyl esters) .

Biological Activity

[(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with structurally related compounds.

Chemical Structure and Properties

The compound features a piperidine ring, an acetyl group, and an isopropyl amino moiety. The unique arrangement of these functional groups is believed to influence its interaction with biological targets, particularly in the context of neuropharmacology and pain management.

Research indicates that this compound may interact with various neurotransmitter systems. The piperidine structure is known for its ability to modulate receptor activity, potentially influencing mood and cognition. Specifically, it may act on receptors involved in pain pathways and mood regulation, similar to other compounds containing piperidine derivatives.

Pharmacological Properties

The biological activity of this compound has been linked to several key pharmacological effects:

  • Analgesic Activity : Preliminary studies suggest that the compound may exhibit analgesic properties, making it a candidate for pain management therapies.
  • Anxiolytic Effects : Its structural similarities to known anxiolytics indicate potential efficacy in anxiety disorders.
  • Neuroprotective Potential : The compound's interaction with neurotransmitter systems may confer neuroprotective benefits.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features of related compounds:

Compound NameMolecular FormulaKey Features
[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acidC11H20N2O3Lacks isopropyl group; simpler structure
[(1-Acetyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acidC12H20N2O3Cyclopropane instead of isopropane; different sterics
[((R)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acidC13H24N2O2Different piperidine substitution; potential enantiomeric effects

The variations in molecular structure among these compounds can lead to differences in their pharmacological profiles and mechanisms of action.

Case Studies and Research Findings

Recent studies have explored the biological activity of related piperidine derivatives, highlighting their potential therapeutic applications:

  • Neuropharmacology : A study examining piperidine derivatives reported significant effects on neurotransmitter modulation, suggesting that similar compounds could be developed for treating neurological disorders .
  • Pain Management : Research into analgesic properties indicated that certain piperidine analogs demonstrated effective pain relief in animal models, supporting the hypothesis that this compound may also possess such properties .
  • Anxiolytic Effects : A comparative analysis found that piperidine-based compounds exhibited anxiolytic effects comparable to traditional treatments, which could position this compound as a novel therapeutic agent .

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